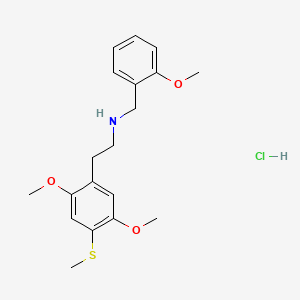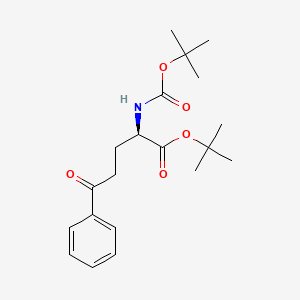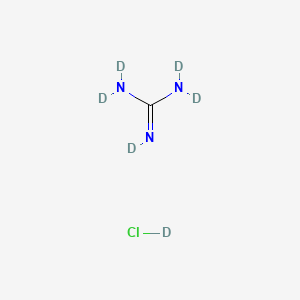
4-Isopropyloxazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-2-oxazolecarboxylic Acid is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 .
Molecular Structure Analysis
The molecular structure of 4-Isopropyl-2-oxazolecarboxylic acid can be analyzed using various spectroscopic techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy allows identifying this information through absorption and emission of light in the infrared region .Chemical Reactions Analysis
The reactions of carboxylic acids, which 4-Isopropyl-2-oxazolecarboxylic acid is a type of, can be complex. They can undergo nucleophilic acyl substitution reactions, where the reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . Oxazoles, a class of compounds that 4-Isopropyl-2-oxazolecarboxylic acid belongs to, play a major role in many important chemical reactions, both as intermediates and as final products .Physical And Chemical Properties Analysis
4-Isopropyl-2-oxazolecarboxylic acid is an off-white solid with a purity of 95%. It should be stored in a freezer .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
4-Isopropyloxazole-2-carboxylic acid and its derivatives play a crucial role in organic synthesis, particularly in the synthesis of heterocyclic compounds. The controlled isoxazole-azirine-isoxazole/oxazole isomerization process, facilitated by Fe(II)-catalyzed reactions, leads to the formation of isoxazole-4-carboxylic esters and amides, demonstrating the compound's versatility in synthetic organic chemistry (Serebryannikova et al., 2019). Furthermore, the domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis showcases the utility of isoxazole derivatives in the synthesis of pyrrole carboxylic acid derivatives, offering pathways to new chemical entities with potential biological activities (Galenko et al., 2015).
Biological and Medicinal Chemistry
In the realm of medicinal chemistry, isoxazole carboxamide derivatives have been synthesized and evaluated for their anti-nociceptive potential, indicating the pharmacological relevance of isoxazole-based compounds. Specifically, certain 3-substituted-isoxazole-4-carboxamide derivatives showed promising analgesic activity, suggesting the potential for pain management applications (Bibi et al., 2019).
Material Science and Surface Chemistry
In the field of material science and surface chemistry, self-assembled monolayers (SAMs) of related compounds, such as 4-mercaptobenzoic acid on gold surfaces, have been studied for their electrochemical and infrared spectroscopy properties. These studies shed light on the potential applications of isoxazole derivatives in the development of sensors and nanostructured materials, demonstrating the compound's utility beyond traditional organic synthesis and pharmacology (Rosendahl & Burgess, 2008).
Heterocyclic Compound Synthesis
Isoxazole and oxazole rings are pivotal in the synthesis of diverse heterocyclic compounds, which are key structures in many drugs and agrochemicals. The synthesis of isoxazolo-[5,4-d]pyrimidine-4,6(5H,7H)-diones, for example, demonstrates the importance of isoxazole carboxylates in generating bioactive molecules, highlighting their significance in drug discovery and development processes (Bamoharram et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
4-propan-2-yl-1,3-oxazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4(2)5-3-11-6(8-5)7(9)10/h3-4H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOQHVIFRKIBLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC(=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674028 |
Source


|
| Record name | 4-(Propan-2-yl)-1,3-oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyloxazole-2-carboxylic acid | |
CAS RN |
1187172-65-1 |
Source


|
| Record name | 4-(Propan-2-yl)-1,3-oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)


![methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B566206.png)



![tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566215.png)
![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)
![Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566218.png)

